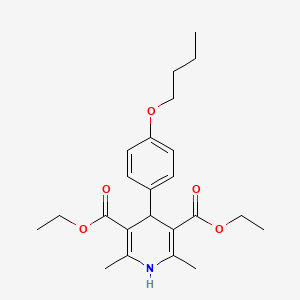
diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Vue d'ensemble
Description
Diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP belongs to the family of pyridine-based compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is in the development of new drugs based on the structure of this compound. Another area of interest is in the further elucidation of its mechanism of action. Additionally, studies could be conducted to determine the optimal conditions for the use of this compound in various applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
In conclusion, this compound is a pyridine-based compound that has been extensively studied for its potential applications in scientific research. Its ease of synthesis and range of potential applications make it an attractive compound for further study. While its mechanism of action is not yet fully understood, studies have suggested that it may have significant therapeutic potential in the treatment of various diseases and disorders.
Applications De Recherche Scientifique
Diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been widely used in scientific research due to its potential applications in various fields. One of the most significant areas of research is in the development of new drugs. This compound has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
diethyl 4-(4-butoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO5/c1-6-9-14-29-18-12-10-17(11-13-18)21-19(22(25)27-7-2)15(4)24-16(5)20(21)23(26)28-8-3/h10-13,21,24H,6-9,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOMYKGNURHADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-bicyclo[2.2.1]hept-2-yl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947107.png)
![3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3947108.png)
![4-{3-[(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B3947115.png)
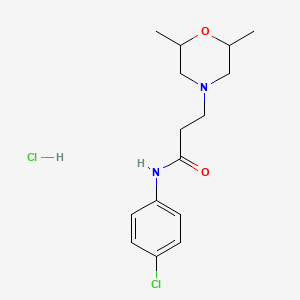
![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)
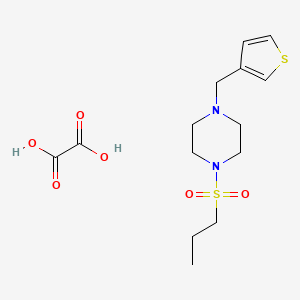
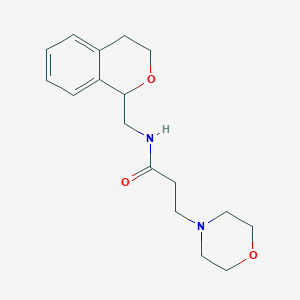
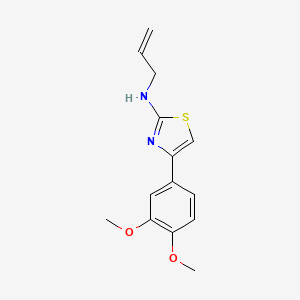
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
![2-[2-(dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B3947179.png)

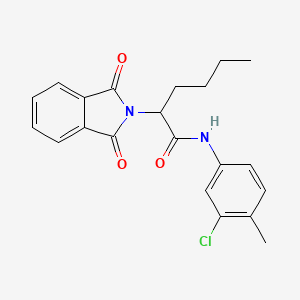
![(2,2-dimethyl-3-morpholin-4-ylpropyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B3947211.png)
![N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3947214.png)